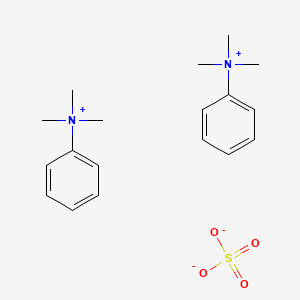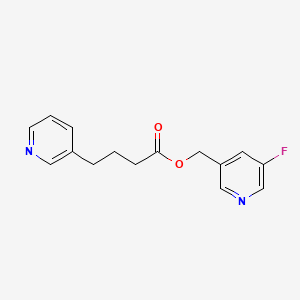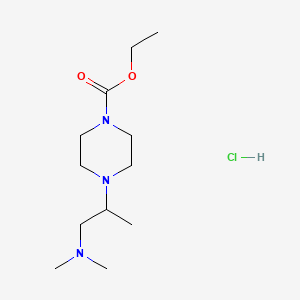![molecular formula C72H72 B14695966 Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene CAS No. 24330-18-5](/img/structure/B14695966.png)
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene is a highly complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and numerous double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of such complex compounds is often challenging and may require specialized equipment and conditions. The scalability of the synthesis process is a critical factor, and optimization of reaction conditions is essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The specific conditions, such as solvent, temperature, and reaction time, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50
Chemistry: As a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Potential use in studying the interactions of complex hydrocarbons with biological systems.
Medicine: Exploration of its potential as a therapeutic agent or drug delivery system.
Industry: Use in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene would depend on its interactions with molecular targets and pathways. These interactions could involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene include other polycyclic hydrocarbons with multiple fused rings and double bonds. Examples include:
- This compound
- Other polycyclic aromatic hydrocarbons (PAHs) : Compounds with multiple aromatic rings, such as benzo[a]pyrene and chrysene.
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the potential for unique chemical and biological properties. Its multiple fused rings and numerous double bonds make it a subject of interest for further research and exploration.
Eigenschaften
CAS-Nummer |
24330-18-5 |
|---|---|
Molekularformel |
C72H72 |
Molekulargewicht |
937.3 g/mol |
IUPAC-Name |
decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene |
InChI |
InChI=1S/C72H72/c1-10-55-28-30-57-12-2-14-59(47-57)32-34-61-16-4-18-63(49-61)36-38-65-20-6-22-67(51-65)40-42-69-24-8-26-71(53-69)44-45-72-27-9-25-70(54-72)43-41-68-23-7-21-66(52-68)39-37-64-19-5-17-62(50-64)35-33-60-15-3-13-58(48-60)31-29-56(11-1)46-55/h1-27,46-54H,28-45H2 |
InChI-Schlüssel |
KIRYUPYIWKINFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC(=CC=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC(=C8)CCC9=CC=CC(=C9)CCC2=CC=CC1=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)





![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)



